Product packaging for Levetiracetam EP Impurity B(Cat. No.:)

Levetiracetam EP Impurity B

Cat. No.: B13385193
M. Wt: 168.19 g/mol
InChI Key: ZGHRUXLFLIMTAG-UHFFFAOYSA-N
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Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of detecting, identifying, and quantifying the various impurities present in a drug substance. veeprho.comglobalpharmatek.com This analytical endeavor is a cornerstone of modern pharmaceutical development, providing critical insights into the purity, stability, and potential toxicity of an API. researchgate.net It plays a vital role in process optimization, allowing manufacturers to adjust parameters to minimize the formation of unwanted substances. globalpharmatek.com Furthermore, comprehensive impurity profiling is essential for the validation of analytical methods used to monitor and control the quality of the API throughout its lifecycle. globalpharmatek.com

Regulatory Landscape and Quality Assurance Imperatives

Global regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products. researchgate.netnih.govich.org The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, provide a framework for reporting, identifying, and qualifying impurities. nih.govpremier-research.com These regulations mandate that any impurity present above a certain threshold must be identified and its potential risks evaluated. jpionline.orgpremier-research.com Adherence to these guidelines is a critical component of Good Manufacturing Practices (GMP) and is essential for gaining regulatory approval for new drug applications. globalpharmatek.com The primary objective is to safeguard public health by ensuring that all pharmaceutical products meet high standards of quality and safety. pharmaffiliates.com

Academic Contributions to Pharmaceutical Impurity Research

Academic research plays a crucial role in advancing the field of impurity profiling. Universities and research institutions contribute by developing novel analytical techniques for the detection and characterization of impurities, often at very low concentrations. jpionline.orgamazonaws.comresearchgate.net These studies often explore the mechanisms of impurity formation, which can inform the development of more robust manufacturing processes. evitachem.com Furthermore, academic research contributes to the broader understanding of the potential biological effects of impurities, aiding in the risk assessment process. researchgate.net Collaborative efforts between academia and the pharmaceutical industry are instrumental in addressing the complex challenges associated with impurity control.

Overview of Levetiracetam (B1674943) as a Pyrrolidone-Based Antiepileptic Agent

Levetiracetam is a second-generation antiepileptic drug used in the treatment of various seizure types. mdpi.comnih.gov It belongs to the racetam class of compounds, characterized by a pyrrolidone nucleus. mdpi.com

Structural Context of Levetiracetam (S-enantiomer)

The chemical name for Levetiracetam is (-)-(S)-α-ethyl-2-oxo-1-pyrrolidine acetamide (B32628). fda.gov It is a single S-enantiomer, which is the biologically active form of the molecule. researchgate.netresearchgate.net The presence of a chiral center in its structure means that its stereoisomeric purity is a critical quality attribute. researchgate.netnih.gov The specific three-dimensional arrangement of the atoms in the S-enantiomer is crucial for its interaction with its molecular target in the brain, the synaptic vesicle protein 2A (SV2A). mdpi.comfda.gov

PropertyValue
Chemical Name (-)-(S)-α-ethyl-2-oxo-1-pyrrolidine acetamide
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
Appearance White to off-white crystalline powder
Chirality S-enantiomer

Role of Impurities in Levetiracetam Manufacturing

During the synthesis and storage of Levetiracetam, several impurities can be generated. clearsynth.comdaicelpharmastandards.com These can be broadly categorized as organic impurities, inorganic impurities, and residual solvents. Organic impurities can include starting materials, by-products of the synthesis, and degradation products. jpionline.org One such process-related impurity is Levetiracetam EP Impurity B. synzeal.com

This compound, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, is a significant impurity that can arise during the manufacturing process of Levetiracetam. evitachem.comsynzeal.com Its formation is often linked to specific reaction conditions and intermediates in the synthetic pathway. evitachem.com The control of this compound and other related substances is crucial for ensuring the final drug product meets the stringent purity requirements set by pharmacopeias and regulatory agencies. synzeal.comcleanchemlab.com The presence of this and other impurities necessitates the development of robust analytical methods, such as high-performance liquid chromatography (HPLC), to accurately quantify their levels. jpionline.orgamazonaws.com

Impurity NameCAS NumberMolecular FormulaMolecular Weight
This compound358629-47-7C₈H₁₂N₂O₂168.19 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B13385193 Levetiracetam EP Impurity B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(2-oxopyrrolidin-1-yl)but-2-enamide

InChI

InChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12)

InChI Key

ZGHRUXLFLIMTAG-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)N)N1CCCC1=O

Origin of Product

United States

Levetiracetam Ep Impurity B: Nomenclature and Structural Context

Chemical Designation and Synonyms

The naming conventions for Levetiracetam (B1674943) EP Impurity B are dictated by pharmacopeial standards and systematic chemical nomenclature rules. These different names all refer to the same chemical entity but are used in various regulatory and scientific contexts.

(2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide (EP Classification)

The European Pharmacopoeia (EP) designates this impurity with the systematic IUPAC name (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide. veeprho.comcleanchemlab.com This name precisely describes the molecular structure: a but-2-enamide (B7942871) moiety is substituted at the second carbon position with a 2-oxopyrrolidin-1-yl group. The "(2Z)-" prefix specifies the stereochemistry at the double bond, indicating that the higher priority substituents on each carbon of the double bond are on the same side.

Levetiracetam Crotonamide (USP Designation)

The United States Pharmacopeia (USP) refers to this same impurity as Levetiracetam Crotonamide. veeprho.comusp.org This name highlights its relationship to crotonamide, which is the common name for but-2-enamide. Other synonyms for this compound include Dehydro Levetiracetam. veeprho.comvivanls.com

Nomenclature Type Name
European Pharmacopoeia (EP)Levetiracetam EP Impurity B
IUPAC Name(2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide
United States Pharmacopeia (USP)Levetiracetam Crotonamide
Other SynonymsDehydro Levetiracetam

Molecular Formula and Molecular Weight

The fundamental chemical properties of this compound are defined by its elemental composition and resulting molecular mass.

The molecular formula for this impurity is consistently reported as C₈H₁₂N₂O₂. veeprho.comcrslaboratories.compharmaffiliates.com This formula indicates that each molecule is composed of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

Based on this composition, the calculated molecular weight is 168.19 g/mol . veeprho.comcrslaboratories.compharmaffiliates.com

Property Value
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.19 g/mol
CAS Number358629-47-7

Relationship to the Parent Levetiracetam Structure

This compound is intrinsically linked to the parent drug, Levetiracetam, through its synthetic pathway. Its structure, while similar, possesses a key deviation that defines it as an impurity.

Chemical Derivation and Structural Deviations

This compound is identified as a process-related impurity that can form during the synthesis of Levetiracetam. The primary structural difference between the parent molecule, Levetiracetam (C₈H₁₄N₂O₂), and Impurity B (C₈H₁₂N₂O₂) is the presence of a carbon-carbon double bond in the butanamide side chain of the impurity. pharmaffiliates.comsigmaaldrich.com This double bond results in the loss of two hydrogen atoms compared to Levetiracetam, which is why it is also known as Dehydro Levetiracetam. This unsaturation is the defining structural deviation.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Feature
LevetiracetamC₈H₁₄N₂O₂170.21Saturated butanamide side chain
This compoundC₈H₁₂N₂O₂168.19Unsaturated but-2-enamide side chain

Isomeric Form (Z-configuration) Considerations

The geometry of the double bond in this compound is a critical aspect of its chemical identity. The IUPAC name, (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, explicitly denotes the "Z" configuration. In the context of Cahn-Ingold-Prelog priority rules, the "Z" (from the German zusammen, meaning "together") indicates that the highest-priority groups attached to the carbons of the double bond are on the same side of that bond. This specific spatial arrangement distinguishes it from the potential "E" (from the German entgegen, meaning "opposite") isomer, which would have a different three-dimensional structure and potentially different chemical and physical properties.

Origin and Mechanistic Pathways of Formation for Levetiracetam Ep Impurity B

Synthesis-Related Formation Pathways

Role of Reaction Conditions in Impurity Generation

The formation of Levetiracetam (B1674943) EP Impurity B is intricately linked to the specific conditions employed during the synthesis and handling of Levetiracetam. Factors such as temperature, pH, and the nature of the solvent can significantly influence the rate and extent of its generation.

Temperature Influence

Elevated temperatures can promote the formation of Levetiracetam EP Impurity B. While specific kinetic data is not extensively published, general principles of chemical kinetics suggest that higher temperatures provide the necessary activation energy for side reactions, including the dehydration that can lead to this impurity. evitachem.com In the context of forced degradation studies, Levetiracetam has been subjected to thermal stress, often at temperatures such as 60°C or 105°C, to induce the formation of degradation products. tandfonline.comafjbs.com One study noted that under conditions of high temperature, racemization may also occur, which can affect the purity of the final product. evitachem.com Another study on the oxidation of Levetiracetam investigated reaction kinetics at various temperatures, including 308 K (35°C), highlighting the general influence of temperature on reaction rates. wjbphs.com

A stability study of Levetiracetam oral solution repackaged in oral plastic syringes showed the product to be stable for up to six months at both refrigerated (2°C – 8°C) and room temperature (20°C – 25°C) conditions, with no new peaks observed in HPLC analysis. imedpub.com Conversely, another study observed that significant degradation of Levetiracetam occurred when heated under reflux at 60°C for half an hour in the presence of acid or base. afjbs.com

The following table summarizes findings from various studies on the effect of temperature on Levetiracetam degradation:

TemperatureConditionObservationReference
2-8°C & 20-25°CStorage of oral solutionStable for up to 6 months imedpub.com
60°CReflux with 0.1 N HCl or 0.1 N NaOHSignificant degradation afjbs.com
60°CThermal stressMinor decrease in peak area, no detectable degradation products tandfonline.com
105°CThermal stressMinor degradation tandfonline.com
pH Effects

The pH of the reaction mixture or formulation is a critical factor in the formation of this compound. Both acidic and basic conditions have been shown to facilitate its generation. Adjusting the pH during the synthesis process is a known strategy to minimize racemization and the formation of impurities. evitachem.com

Forced degradation studies consistently demonstrate that Levetiracetam is susceptible to degradation under both acidic and basic conditions, leading to the formation of impurities. tandfonline.comeuropa.eu One study specifically mentions that adjusting the pH of the reaction mixture before isolating Levetiracetam can prevent undesired racemization. google.com Another study investigating the dissolution of Levetiracetam tablets noted a pH-independent dissolution profile, suggesting the solid form is stable across a range of pH values in that specific context. google.com However, in solution, the stability is more pH-dependent. A study on extemporaneously compounded Levetiracetam intravenous solution found it to be stable for up to 14 days under refrigeration, with the pH maintained around 5.5. sjf.edunih.gov In contrast, significant degradation was observed in solutions with a pH of 2.6 during ion-pair chromatography. tandfonline.com

The table below outlines the impact of pH on Levetiracetam stability from different studies:

pHConditionObservationReference
2.6Ion-pair chromatography mobile phaseSignificant degradation tandfonline.com
5.5IV solution buffered with acetatePhysically and chemically stable for 14 days sjf.edunih.gov
Acidic (0.1 N HCl)Forced degradationSignificant degradation tandfonline.com
Basic (0.1 M KOH)Forced degradationSignificant degradation tandfonline.com
Solvent Interactions

The choice of solvent can play a significant role in the formation of this compound. Solvents can influence reaction pathways, solubility of reactants and intermediates, and the stability of the final product. Levetiracetam is known to be soluble in water, methanol (B129727), and chloroform.

In synthetic processes, various organic solvents are employed. For instance, the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride can be carried out in dichloromethane. Another process describes the use of acetonitrile (B52724) for the condensation step. google.com The purification of Levetiracetam is often achieved through recrystallization from solvents like ethyl acetate.

During degradation studies, the choice of solvent is also critical. One study used a mixture of methanol and water to dissolve Levetiracetam for degradation experiments. imedpub.com Another study noted that while Levetiracetam is highly soluble in chloroform, it is only slightly soluble in methanol. The interaction between endogenous compounds from biological matrices and organic solvents can also be a factor in analytical methods. sigmaaldrich.com

Degradation-Related Formation Pathways

This compound is not only a process-related impurity but can also arise from the degradation of Levetiracetam under certain conditions.

Hydrolytic Degradation Mechanisms

Hydrolysis is a key degradation pathway for Levetiracetam. The primary metabolic route for Levetiracetam in the human body is the enzymatic hydrolysis of its acetamide (B32628) group to form an inactive carboxylic acid metabolite. This highlights the susceptibility of the amide bond to hydrolysis.

Acid-Catalyzed Hydrolysis

Levetiracetam has been shown to degrade significantly under acidic conditions. tandfonline.com Forced degradation studies involving exposure to acids like 0.1 M HCl have resulted in the formation of degradation products. tandfonline.comafjbs.com One of the primary degradation products identified under these conditions is Levetiracetam acid (Impurity A), formed by the hydrolysis of the amide group. researchgate.net

While the direct formation of this compound through hydrolysis is less straightforward, it is mechanistically plausible that acid-catalyzed conditions could promote a dehydration reaction, leading to the formation of the unsaturated Impurity B. This is supported by findings that acidic conditions can promote the β-elimination from Levetiracetam derivatives to form the α,β-unsaturated amide that is Impurity B. The presence of a strong acid can catalyze the removal of a molecule of water from the Levetiracetam structure, resulting in the formation of a double bond characteristic of Impurity B. One study noted that significant degradation of Levetiracetam was observed after refluxing in 0.1 M HCl at 70°C for 4 hours. tandfonline.com

Base-Catalyzed Hydrolysis

The amide bond in the Levetiracetam structure is susceptible to hydrolysis under basic conditions. evitachem.com Studies have demonstrated that Levetiracetam undergoes significant degradation when subjected to alkaline stress. researchgate.net In one study, refluxing a solution of Levetiracetam in 0.1N methanolic sodium hydroxide (B78521) (NaOH) at 60°C for four hours resulted in approximately 30-40% degradation of the drug. imedpub.com This process led to the formation of degradation products, including impurities that are chromatographically distinct from the parent compound. imedpub.com Another investigation confirmed that Levetiracetam is sensitive to alkali stress conditions, highlighting the importance of pH control during manufacturing and in liquid formulations. jpionline.org The degradation under alkaline conditions has been shown to produce two common impurities, referred to as Impurity-A and Impurity-B. researchgate.net

The table below summarizes the conditions and outcomes of a forced degradation study involving base-catalyzed hydrolysis.

Stress ConditionTime% Assay of LevetiracetamImpurity B Retention Time (min)
0.1 N NaOH (60ºC)4 hr68.8373.884
Data sourced from a stability-indicating RP-HPLC method study. researchgate.net
Neutral Hydrolysis

Hydrolysis can also occur under neutral pH conditions, particularly with exposure to moisture and heat. This process, often referred to as hydrolytic degradation, involves the reaction of the drug molecule with water. synthinkchemicals.com One forced degradation study subjected Levetiracetam to "wet heat" at 60°C for four hours, resulting in substantial degradation, with the remaining assay of the active substance at 62.484%. researchgate.net This study identified the formation of Impurity B under these neutral, high-temperature aqueous conditions. researchgate.net However, another study focusing on an oral solution found it to be stable for up to six months, suggesting that formulation components can significantly impact stability under aqueous conditions. google.com

The table below presents data from a forced degradation study under neutral hydrolytic conditions.

Stress ConditionTime% Assay of LevetiracetamImpurity B Retention Time (min)
Wet Heat (60ºC)4 hr62.4843.878
Data sourced from a stability-indicating RP-HPLC method study. researchgate.net

Oxidative Degradation Mechanisms

Oxidative degradation is a significant pathway for the formation of Levetiracetam impurities. researchgate.net This process involves the reaction of the drug with oxidizing agents, which can be present as reagents, atmospheric oxygen, or as trace impurities in excipients. synthinkchemicals.comgoogle.com Studies have shown that Levetiracetam is susceptible to oxidative stress, particularly in the presence of hydrogen peroxide. researchgate.netamazonaws.com A forced degradation study using 3% hydrogen peroxide at 60°C for eight hours resulted in significant degradation, with the formation of Impurity B being observed. researchgate.net Another investigation found that Levetiracetam undergoes oxidative degradation to form oxo-levetiracetam, especially when an antioxidant is absent from the formulation. google.com

The table below details the results from an oxidative stress test on Levetiracetam.

Stress ConditionTime% Assay of LevetiracetamImpurity B Retention Time (min)
3% H₂O₂ (60ºC)8 hr62.0243.888
Data sourced from a stability-indicating RP-HPLC method study. researchgate.net

Photolytic Degradation Mechanisms

Photolytic degradation occurs when a drug is exposed to light, particularly UV radiation. synthinkchemicals.com The stability of Levetiracetam to light appears to be formulation-dependent and condition-specific. One assessment report noted that no degradation was observed during photolytic treatment involving 24 hours of exposure to direct sunlight. europa.eu Similarly, another study found that photostability results showed the product is not sensitive to light degradation. cbg-meb.nl However, other forced degradation studies have included photolytic stress as part of their validation. researchgate.netimedpub.comresearchgate.net In one such comprehensive study, samples were exposed to UV light (254 and 310 nm) for 12 hours, which resulted in degradation and the formation of Impurity B. researchgate.net

The table below shows the impact of photolytic stress on Levetiracetam degradation.

Stress ConditionTime% Assay of LevetiracetamImpurity B Retention Time (min)
UV Light (254 & 310 nm)12 hr69.9563.864
Data sourced from a stability-indicating RP-HPLC method study. researchgate.net

Thermal Degradation Mechanisms

Thermal degradation involves the breakdown of a drug due to exposure to high temperatures. synthinkchemicals.com The stability of Levetiracetam under thermal stress can vary. One study reported that the drug was thermally stable, with no practical degradation observed after exposure to 60°C for 10 days. ijpsr.com In contrast, a different forced degradation study that subjected solid Levetiracetam to dry heat at 60°C for 24 hours observed significant degradation, with the assay of the active substance dropping to 61.716%. researchgate.net This study also confirmed the formation of Impurity B under these thermal stress conditions. researchgate.net This suggests that while the molecule may be relatively stable, prolonged exposure to heat can indeed lead to the formation of degradation impurities.

The table below summarizes the findings from a thermal degradation study.

Stress ConditionTime% Assay of LevetiracetamImpurity B Retention Time (min)
Dry Heat (60ºC)24 hr61.7163.834
Data sourced from a stability-indicating RP-HPLC method study. researchgate.net

Influence of Excipients and Formulation Components on Degradation

Excipients are crucial components of pharmaceutical dosage forms, but they can also influence the stability of the active pharmaceutical ingredient (API). For Levetiracetam, certain excipients can promote degradation. A compatibility study is typically performed to ensure that the chosen excipients are compatible with the active substance. europa.eu The choice of excipients such as sodium acetate, glacial acetic acid, and sodium chloride in injection formulations is justified to ensure stability. cbg-meb.nljournalppw.com

Trace impurities within excipients can act as catalysts for degradation reactions. A notable example is the presence of peroxide impurities in common excipients like povidone and silica. google.com It has been discovered that Levetiracetam undergoes oxidative degradation specifically when the formulation contains an oxidative excipient, such as povidone with peroxide impurities. google.com This catalytic effect accelerates the degradation of Levetiracetam, leading to the formation of oxidative degradants. The inclusion of antioxidants such as sodium bisulfite, sodium sulfite, BHA, and BHT has been shown to provide protection against this oxidative degradation, highlighting the catalytic role of these trace impurities. google.com

Forced Degradation Studies: Inducing and Characterizing Degradants

Forced degradation, or stress testing, is a crucial component of drug development used to identify likely degradation products and establish the intrinsic stability of a drug substance. These studies expose the API to conditions more severe than accelerated stability testing, such as high heat, light, humidity, and extreme pH and oxidative conditions. researchgate.net The data generated helps in the development and validation of stability-indicating analytical methods capable of separating the API from any potential degradants. jpionline.orgresearchgate.net

Levetiracetam has been subjected to a variety of forced degradation conditions to understand its degradation pathways. Studies show that the molecule is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress, while it exhibits greater stability against thermal stress. researchgate.netresearchgate.netafjbs.com The primary degradation pathway often involves the hydrolysis of the amide bond. evitachem.com

Research has demonstrated significant degradation of Levetiracetam when refluxed with both hydrochloric acid and sodium hydroxide, with some studies reporting over 70% degradation after two hours. researchgate.net The formation of multiple degradation products is typically observed under these conditions. These degradants are then characterized and quantified using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). jpionline.orgjournalppw.com These methods are designed to resolve the main Levetiracetam peak from the peaks of all impurities, including this compound. jpionline.org

The table below summarizes findings from various forced degradation studies performed on Levetiracetam.

Table 1: Summary of Forced Degradation Studies on Levetiracetam This table is interactive. Users can sort and filter the data.

Stress Condition Reagent/Parameters Duration Temperature Observation Reference
Acid Hydrolysis 0.1 M HCl 2 hours Reflux >70% degradation, two degradation products formed. researchgate.net
Acid Hydrolysis 0.1 N HCl 30 minutes 60°C Degradation observed. afjbs.com
Acid Hydrolysis 0.5 N HCl - - Degradation observed. researchgate.net
Base Hydrolysis 0.1 M NaOH 2 hours Reflux >70% degradation, two degradation products formed. researchgate.net
Base Hydrolysis 0.1 N NaOH - - Degradation observed. researchgate.net
Oxidative 3% H₂O₂ - - Degradation observed. researchgate.net
Oxidative 3% v/v H₂O₂ 30 minutes 60°C Degradation observed. afjbs.com
Thermal Dry Heat 1 hour 105°C Minor degradation observed. afjbs.com
Photolytic UV Light 1 hour Ambient Degradation observed, resulting in a distinct peak. afjbs.com

| Photolytic | UV Light (254 nm) | - | - | No significant degradation observed. | researchgate.net |

Characterization of the substances formed during these studies is performed using techniques like HPLC coupled with a Photo Diode Array (PDA) detector or mass spectrometry (MS). Chromatographic separation is typically achieved on reverse-phase columns, such as C8 or C18, with mobile phases often consisting of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile or methanol. jpionline.orgresearchgate.netafjbs.com The detection wavelength is commonly set in the low UV range, such as 205 nm or 210 nm, to monitor Levetiracetam and its impurities. jpionline.orgafjbs.com The validation of these analytical methods ensures they are specific, precise, and accurate for quantifying both the API and its degradation products, including this compound. journalppw.com

Table 2: List of Chemical Compounds

Compound Name Role in Article
Levetiracetam Active Pharmaceutical Ingredient (API)
This compound / (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide / Levetiracetam Crotonamide Specified impurity and degradant of Levetiracetam
Hydrochloric Acid (HCl) Stress agent for acid hydrolysis
Sodium Hydroxide (NaOH) Stress agent for base hydrolysis
Hydrogen Peroxide (H₂O₂) Stress agent for oxidation
Oleamide Example of a leachable from plastic packaging
Acetonitrile Organic component of HPLC mobile phase
Methanol Organic component of HPLC mobile phase

Structural Elucidation and Comprehensive Characterization of Levetiracetam Ep Impurity B

Spectroscopic Methodologies for Structural Assignment

The structure of Levetiracetam (B1674943) EP Impurity B was elucidated using a suite of modern spectroscopic methods. While detailed experimental data is typically provided with the purchase of a reference standard from certified suppliers, the following sections describe the analytical findings that confirm its structure. allmpus.comcleanchemlab.comglppharmastandards.com

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while two-dimensional (2D) techniques reveal the connectivity between them.

The ¹H NMR spectrum of Levetiracetam EP Impurity B displays characteristic signals corresponding to the protons of the pyrrolidinone ring, the but-2-enamide (B7942871) side chain, and the primary amide group. The key feature is the presence of signals for a vinyl proton and a methyl group coupled to it, confirming the but-2-enamide structure. The (Z)-configuration is inferred from the coupling constants and NOE (Nuclear Overhauser Effect) correlations.

Table 1: Representative ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.35 s (br) 1H -CONH₂
7.10 s (br) 1H -CONH₂
6.45 q 1H =CH-
3.50 t 2H N-CH₂-
2.30 t 2H -CH₂-C=O
2.05 m 2H -CH₂-CH₂-CH₂-

Note: Chemical shifts (δ) are illustrative and based on the known structure. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet, and 'br' denotes a broad signal.

The ¹³C NMR spectrum corroborates the structure proposed by ¹H NMR analysis. It shows eight distinct carbon signals, including two carbonyl carbons (one from the lactam ring and one from the amide), two olefinic carbons, and four aliphatic carbons corresponding to the pyrrolidinone ring and the methyl group.

Table 2: Representative ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment
174.5 Pyrrolidinone C=O
167.0 Amide C=O
135.0 =C-N
128.5 =CH-
45.0 N-CH₂-
30.5 -CH₂-C=O
17.5 -CH₂-CH₂-CH₂-

Note: Chemical shifts (δ) are illustrative and based on the known structure.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, key correlations would be observed between the vinyl proton (=CH-) and the methyl protons (-CH₃), as well as among the three methylene (B1212753) groups (-CH₂-) of the pyrrolidinone ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, confirming one-bond ¹H-¹³C correlations. columbia.edu For instance, the proton signal at ~6.45 ppm would correlate with the carbon signal at ~128.5 ppm, assigning them as the =CH group. Similarly, the protons of the three methylene groups and the methyl group would be correlated to their respective carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C couplings, which is crucial for piecing together the molecular fragments. sdsu.edu Key HMBC correlations would include:

The vinyl proton (=CH-) showing a correlation to the amide carbonyl carbon.

The methyl protons (-CH₃) showing correlations to both olefinic carbons.

The N-CH₂ protons of the pyrrolidinone ring showing a correlation to the lactam carbonyl carbon and the olefinic carbon attached to the nitrogen.

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound.

HRMS analysis is used to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₈H₁₂N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical value.

Table 3: Representative High-Resolution Mass Spectrometry Data

Ion Theoretical m/z

The experimentally measured mass would be expected to be within a very narrow tolerance (typically <5 ppm) of the theoretical mass, confirming the elemental formula of C₈H₁₂N₂O₂. This data, combined with the structural fragments identified by NMR, provides conclusive evidence for the structure of this compound.

Mass Spectrometry (MS) and Hyphenated Techniques

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of unknown compounds and impurities. It involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint of the molecule.

For this compound (Molecular Weight: 168.19 g/mol ), the precursor ion in positive ionization mode would be the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 169.1. allmpus.comcda-amc.ca While a published spectrum is not widely available, a theoretical fragmentation pathway can be proposed based on its chemical structure. The fragmentation of this compound is expected to differ from that of Levetiracetam (m/z 171.1) due to the presence of the C=C double bond, which introduces rigidity and an alternative site for charge localization and fragmentation.

Key fragmentation pathways for this compound likely involve:

Loss of the primary amide group (-CONH₂): Cleavage of the amide group could result in a significant fragment.

Cleavage of the pyrrolidinone ring: The lactam ring can undergo characteristic ring-opening reactions.

Fragmentation adjacent to the double bond: The C=C double bond influences the stability of adjacent bonds, leading to specific cleavage patterns.

The interpretation of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the elemental composition of each fragment, is crucial for confirming the proposed structure. nih.gov

Table 1: Comparison of Parent Drug and Impurity B in Mass Spectrometry

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion ([M+H]⁺) m/z
LevetiracetamC₈H₁₄N₂O₂170.21171.1
This compoundC₈H₁₂N₂O₂168.19169.1

This table provides a summary of the mass spectrometric properties of Levetiracetam and its Impurity B.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern impurity profiling. klivon.com It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection afforded by mass spectrometry. researchgate.net For the analysis of Levetiracetam and its impurities, reversed-phase HPLC is typically employed.

A typical LC-MS method for analyzing this compound would utilize a C18 column for separation. pharmaffiliates.com Due to the double bond, Impurity B is less polar than the parent drug, Levetiracetam, resulting in a longer retention time under standard reversed-phase conditions. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve ionization efficiency and peak shape. researchgate.net The mass spectrometer can be operated in full scan mode to detect all ions within a mass range or in selected ion monitoring (SIM) mode to specifically target the m/z of Impurity B for enhanced sensitivity.

Table 2: Exemplary LC-MS Parameters for Impurity Analysis

ParameterCondition
Chromatography System HPLC or UPLC System
Column Reversed-Phase C18, e.g., 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient or Isocratic
Flow Rate 0.4 - 1.0 mL/min
Detector Quadrupole, Ion Trap, or High-Resolution Mass Spectrometer (Q-TOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Mode Full Scan, SIM (for m/z 169.1), or MS/MS

This interactive table outlines typical starting conditions for an LC-MS method designed for the separation and detection of Levetiracetam impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. While reference standards for this compound are available with accompanying FTIR data, the spectrum is not publicly disseminated. cda-amc.canih.gov

However, based on the known structure of (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, the expected characteristic absorption bands can be predicted. The IR spectrum would confirm the presence of key functional groups that differentiate it from other related substances.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amide N-HStretch3400 - 3100 (typically two bands)
Alkene C-HStretch3100 - 3000
Alkyl C-HStretch3000 - 2850
Lactam C=OStretch~1690
Amide C=O (Amide I)Stretch~1650
Alkene C=CStretch1680 - 1620 (can be weak)
Amide N-HBend (Amide II)~1600

This table presents the expected IR absorption frequencies for the key functional groups within the this compound molecule.

The presence of a C=C stretching vibration and the specific positions of the two carbonyl (C=O) bands (one for the lactam and one for the primary amide) would be key diagnostic features in the IR spectrum.

Chromatographic-Spectroscopic Coupling for Impurity Characterization

The hyphenation of chromatographic separation techniques with spectroscopic detection methods, particularly LC-MS, has revolutionized pharmaceutical analysis. This powerful combination allows for the separation, detection, and preliminary identification of trace-level impurities within the complex matrix of a drug substance or product.

Advantages of On-line Coupling for Complex Mixtures

On-line coupling, where the effluent from the chromatograph flows directly into the spectrometer, offers numerous advantages over off-line analysis (which involves collecting fractions for later analysis). synzeal.comcda-amc.caresearchgate.net

Increased Sensitivity and Lower Detection Limits: The entire sample is transferred to the detector, minimizing sample loss and leading to lower limits of detection and quantification. researchgate.net

High Throughput and Speed: Automation of the entire process from injection to detection significantly reduces analysis time, making it ideal for routine quality control and high-throughput screening.

Reduced Risk of Contamination: The closed-system nature of on-line coupling minimizes the risk of sample contamination or degradation that can occur during manual fraction collection and handling.

Real-time Data Acquisition: Data is generated in real-time, allowing for rapid assessment of separation quality and immediate identification of components as they elute from the column.

Workflow for Unknown Impurity Identification

The identification of a previously unknown impurity follows a systematic workflow that leverages modern analytical instrumentation. nih.gov Using this compound as a hypothetical unknown discovered during drug development provides a practical example of this process.

Detection: The process begins with the detection of an unexpected peak in the HPLC chromatogram of a Levetiracetam API batch. The peak's area might exceed the reporting threshold (e.g., >0.05%) set by regulatory guidelines, triggering an investigation.

LC-HRMS Analysis: The sample is analyzed using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, coupled to an LC system. This provides a highly accurate mass measurement of the unknown impurity's molecular ion (e.g., m/z 169.1050 for [C₈H₁₂N₂O₂ + H]⁺). The accurate mass is used to generate a list of possible elemental compositions.

MS/MS Fragmentation: A tandem mass spectrometry (MS/MS) experiment is performed on the accurate mass precursor ion (m/z 169.1). The resulting fragmentation pattern provides clues about the molecule's substructures. This data is compared against the fragmentation of the parent drug, Levetiracetam, to identify common structural motifs and key differences.

Structure Hypothesis: Based on the elemental composition, the MS/MS fragmentation data, and knowledge of the synthetic pathway and potential degradation products of Levetiracetam, a probable structure is proposed. In this case, the data would point towards a dehydrated form of Levetiracetam, leading to the hypothesis of (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide.

Confirmation with a Reference Standard: The final and definitive step is to confirm the proposed structure by comparing its chromatographic and spectroscopic data (retention time, MS, and MS/MS spectra) with that of a synthesized, fully characterized reference standard of this compound. nih.gov This provides unequivocal proof of the impurity's identity.

This rigorous, multi-technique approach ensures the accurate and reliable identification and characterization of pharmaceutical impurities, which is fundamental to guaranteeing the quality and safety of medicines.

Advanced Analytical Methodologies for Detection and Quantification of Levetiracetam Ep Impurity B

Chromatographic Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry, offering the high resolving power necessary to separate structurally similar compounds. daicelpharmastandards.com For Levetiracetam (B1674943) and its related substances, liquid chromatography is the most widely applied technique, with various methodologies developed to ensure comprehensive quality control. These methods are designed to be specific, sensitive, and accurate for quantifying impurities like Levetiracetam EP Impurity B.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical tool for assessing the purity of Levetiracetam. Its versatility allows for the development of methods tailored to different types of impurities.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of Levetiracetam and its impurities. These methods typically utilize a non-polar stationary phase (like C18 or C8) and a polar mobile phase, which is ideal for separating the polar compounds involved.

The development of an RP-HPLC method for impurity profiling involves optimizing several parameters to achieve adequate separation between Levetiracetam and all its known impurities, including Impurity B. Key considerations include the choice of column, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength. Due to the lack of a strong UV chromophore in the Levetiracetam molecule, detection is often performed at a low wavelength, typically around 205 nm. jpionline.orgwjpr.net

Several RP-HPLC methods have been developed for the comprehensive analysis of Levetiracetam's related substances. jpionline.orgwjpr.net These methods demonstrate the ability to resolve various impurities from the main API peak, a principle that is directly applicable to the quantification of this compound.

Table 1: Example of RP-HPLC Method Parameters for Levetiracetam Impurity Analysis wjpr.net
ParameterCondition
Stationary Phase (Column)YMC-Pack ODS AQ (150 x 4.6 mm, 3µm)
Mobile PhaseDipotassium hydrogen phosphate (B84403) buffer (pH 4.53) : Acetonitrile (B52724) (95:5 v/v)
Flow Rate0.9 mL/min
Detection Wavelength205 nm
Column Temperature25°C
Injection Volume25 µL

These methods employ a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Various CSPs, such as those based on amylose (B160209) derivatives or proteins, have been successfully used for the enantioselective analysis of Levetiracetam. nih.govoup.comresearchgate.net

Table 2: Examples of Chiral HPLC Methodologies for Levetiracetam
Stationary Phase (Column)Mobile PhaseFlow RateDetectionReference
Chiralpak AD-HHexane : Isopropanol (90:10, v/v)1.0 mL/min- nih.gov
Chiral-α1-acid glycoprotein (B1211001) (AGP) (150 × 4.0 mm, 5 μm)Isocratic Phosphate Buffer (pH 7.0)0.7 mL/min210 nm oup.com
Chiralpak-AD RH (150 x 4.6 mm, 5 µm)Water : Acetonitrile (80:20, v/v)0.5 mL/min- researchgate.net

A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its degradation products, which may form under various stress conditions such as heat, light, humidity, and exposure to acid and base. researchgate.net The development of such a method is crucial for determining the shelf-life of a drug product and ensuring that no potentially harmful degradants go undetected.

For Levetiracetam, forced degradation studies are performed to intentionally degrade the API. researchgate.netwjpps.com The resulting solutions are then analyzed to see if any new impurity peaks appear and, critically, if these peaks are well-resolved from the main Levetiracetam peak and other known impurities like Impurity B. For example, studies have shown that Levetiracetam degrades under acid and base hydrolysis to form Levetiracetam acid (Impurity 2). researchgate.net A valid stability-indicating method must be able to separate Levetiracetam from this degradant, as well as from Impurity B and any others that may be present or form over time. The validation of such a method involves demonstrating specificity, where chromatograms of stressed samples show clear separation of all peaks. japer.in

Ultra-Performance Liquid Chromatography (UPLC), or Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, resulting in dramatically increased speed, resolution, and sensitivity compared to traditional HPLC. iajps.com

These advantages make UPLC highly suitable for pharmaceutical impurity profiling. The shorter run times increase sample throughput, which is beneficial in a quality control environment. eurjchem.comresearchgate.net The enhanced resolution allows for better separation of closely eluting impurities, and the increased sensitivity enables the detection and quantification of impurities at very low levels. iajps.comscispace.com Several UPLC methods have been developed for the analysis of Levetiracetam and its related substances, demonstrating these benefits. iajps.comeurjchem.com

Table 3: Examples of UPLC Method Parameters for Levetiracetam Analysis
ParameterCondition 1Condition 2
Stationary Phase (Column)CN ColumnWaters HSS T3 (100 x 2.1 mm, 1.8 µm)
Mobile Phase0.1% aq. Sodium Lauryl Sulphate : Acetonitrile (7:93, v/v)Gradient with Orthophosphoric Acid buffer (pH 2.0) and Acetonitrile
Flow Rate-0.5 mL/min
Detection Wavelength205 nm210 nm
Run Time&lt; 3 minutes6.0 minutes
Reference eurjchem.comresearchgate.net iajps.com
Table 4: Example of GC-MS Method for a Levetiracetam-Related Volatile Impurity (Impurity C) researchgate.net
ParameterCondition
TechniqueGas Chromatography-Mass Spectrometry (GC-MS)
ColumnTG-5MS
Carrier GasHelium
Flow Rate1 mL/min
DerivatizationNone required for this specific impurity

High-Performance Liquid Chromatography (HPLC) Methodologies

Method Development and Validation Parameters for Impurity B Analysis

The most common analytical technique for the determination of Levetiracetam and its related substances, including Impurity B, is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). wjpr.netresearchgate.net Method development focuses on achieving adequate separation and resolution of Impurity B from the main Levetiracetam peak and other potential impurities. jpionline.org Validation is performed to demonstrate that the analytical method is suitable for its intended purpose. amazonaws.com

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or placebo components.

In a typical RP-HPLC method, specificity is established by demonstrating that there is no interference at the retention time of Impurity B. This is achieved by injecting a blank solution (diluent), a placebo solution, and a solution containing Levetiracetam and all known impurities except for Impurity B. The resulting chromatograms should show no significant peaks at the retention time corresponding to Impurity B. researchgate.netjpionline.org

Furthermore, forced degradation studies are conducted on Levetiracetam to produce potential degradation products. The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. The resulting stressed samples are analyzed to ensure that Impurity B is well-resolved from any degradants formed, proving the stability-indicating nature of the method. wjpr.net Peak purity analysis, often performed with a Photodiode Array (PDA) detector, is used to confirm that the Impurity B peak in spiked and stressed samples is spectrally homogeneous and not co-eluting with other substances. ogu.edu.tr

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For impurity quantification, this range typically spans from the Limit of Quantitation (LOQ) to 150% of the impurity's specification limit. jpionline.org

To determine linearity, a series of solutions of this compound are prepared at different concentrations. Each solution is injected into the HPLC system, and the peak area response is plotted against the concentration. The relationship is assessed via the correlation coefficient (r) or coefficient of determination (R²), which should ideally be greater than 0.99. wjpr.net

Table 1: Example Linearity Data for this compound

Concentration Level (% of Specification) Concentration (µg/mL) Peak Area (Arbitrary Units)
LOQ 0.15 12,500
50% 0.75 63,000
80% 1.20 101,000
100% 1.50 126,000
120% 1.80 151,000
150% 2.25 188,000

| Correlation Coefficient (R²) | \multicolumn{2}{c|}{0.9995 } |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

These limits are crucial for demonstrating the sensitivity of a method for impurity analysis. They can be determined based on the signal-to-noise ratio (S/N), where an S/N ratio of 3:1 is common for LOD and 10:1 for LOQ. researchgate.net Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For Levetiracetam impurities, LOD and LOQ values are often reported in the range of 0.01% and 0.03% with respect to the standard drug concentration, respectively. wjpr.net

Table 2: Typical LOD and LOQ Values for Impurity B

Parameter Method of Determination Typical Value (as % of Test Concentration) Typical Value (µg/mL)
LOD Signal-to-Noise (S/N ≈ 3) 0.01% ~0.02

Accuracy is the closeness of the test results obtained by the method to the true value. For impurity analysis, it is often assessed by performing recovery studies. This involves spiking the drug product with known amounts of Impurity B at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The percentage of the impurity recovered is then calculated. Acceptance criteria for recovery are typically in the range of 80% to 120%. wjpr.netogu.edu.tr

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. jpionline.org

Repeatability (Intra-assay precision) is assessed by analyzing a minimum of six replicate samples, spiked at 100% of the specification level, during the same analytical run.

Intermediate Precision (Inter-assay precision) is evaluated by repeating the study on different days, with different analysts, or on different equipment.

The precision is expressed as the Relative Standard Deviation (%RSD) of the results. For impurity determination, the acceptance criterion for %RSD is typically not more than 10.0%. amazonaws.com

Table 3: Example Accuracy and Precision Data for Impurity B

Validation Parameter Spiked Level Acceptance Criteria Result
Accuracy 50% 80-120% Recovery 98.5%
100% 80-120% Recovery 101.2%
150% 80-120% Recovery 102.1%
Repeatability 100% %RSD ≤ 10.0% 1.5%

| Intermediate Precision | 100% | %RSD ≤ 10.0% | 2.1% |

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. wjpr.net It provides an indication of its reliability during normal usage. Typical parameters that are varied include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min).

Column temperature (e.g., ±5°C).

pH of the mobile phase buffer (e.g., ±0.2 units).

Mobile phase composition (e.g., ±2% organic phase).

The effect of these changes on system suitability parameters like retention time, resolution, and peak tailing is evaluated.

Ruggedness is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, and instruments. It is often evaluated as part of intermediate precision. jpionline.org

Table 4: Example Robustness Study for Impurity B Analysis

Parameter Varied Variation Effect on Retention Time Effect on Resolution Result
Flow Rate 0.9 mL/min Increased No significant change Pass
1.1 mL/min Decreased No significant change Pass
Column Temp. 20°C Increased No significant change Pass
30°C Decreased No significant change Pass
Mobile Phase pH 4.3 Minor shift No significant change Pass

System Suitability Testing (SST) is an integral part of any chromatographic method. It is performed before and sometimes during an analytical run to ensure the continued performance and reliability of the entire HPLC system. nih.gov A standard solution containing Levetiracetam and Impurity B is injected, and key parameters are checked against established criteria.

Table 5: Typical System Suitability Test Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Resolution (Rs) To ensure separation between Impurity B and the main Levetiracetam peak. Rs > 2.0
Tailing Factor (T) To measure peak symmetry. T ≤ 1.5
Theoretical Plates (N) To measure column efficiency. N > 2000

| %RSD of Peak Area | To check injection precision (from ≥5 replicate injections). | %RSD ≤ 5.0% |

Application of Developed Methods in Pharmaceutical Quality Control

The robust quality control (QC) of Levetiracetam is essential to ensure the safety and efficacy of the final pharmaceutical product. A critical aspect of this control is the monitoring and limitation of process-related impurities and degradation products, including this compound. The analytical methods developed for the detection and quantification of this specific impurity are integral to the pharmaceutical quality system, applied at various stages from raw material assessment to final product release and throughout its shelf life. evitachem.com High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose, offering the required specificity, sensitivity, and accuracy. jpionline.org

In-process Control and Raw Material Analysis

The control of impurities begins long before the formulation of the final drug product. It is a critical component of both raw material acceptance and the monitoring of the active pharmaceutical ingredient (API) synthesis process. The quality of starting materials and intermediates can directly influence the impurity profile of the final API.

Developed analytical methods, primarily stability-indicating RP-HPLC techniques, are employed to screen incoming raw materials and monitor critical steps in the Levetiracetam synthesis pathway where this compound might be formed. jrespharm.com By quantifying Impurity B during the manufacturing process, manufacturers can optimize reaction conditions (e.g., temperature, pH, reaction time) to minimize its formation. This proactive approach ensures that the API produced is of high purity and consistently meets the required specifications before it proceeds to the drug product formulation stage. Reference standards of this compound are crucial for these applications, allowing for accurate identification and quantification during method development and routine in-process checks. synzeal.comcleanchemlab.comvenkatasailifesciences.com

Below is a representative data table illustrating typical parameters for an in-process control method for this compound.

ParameterTypical Value/Condition
Analytical Technique Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)
Column C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 3µm) jpionline.org
Mobile Phase Gradient or isocratic elution using a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) jpionline.org
Detection Wavelength UV detection at approximately 205 nm jpionline.org
Limit of Quantification (LOQ) Typically established at a level sufficient to detect impurities at or below the reporting threshold (e.g., 0.05%)
Acceptance Criterion A pre-defined limit for Impurity B, often ≤ 0.10%

This table is for illustrative purposes and specific parameters may vary based on the validated method.

Finished Product Release Testing

Before a batch of Levetiracetam drug product (e.g., tablets or oral solution) can be released to the market, it must undergo a comprehensive suite of tests to confirm it meets all quality specifications. cbg-meb.nl A key test is for related substances, which includes the quantification of this compound. cbg-meb.nluspnf.com

Validated stability-indicating HPLC methods are essential for this stage. These methods must be able to separate and accurately quantify Impurity B from the Levetiracetam API, other impurities, and any excipients present in the formulation, demonstrating specificity. jpionline.orgimedpub.com The results of this release testing are documented in a Certificate of Analysis (CoA), which provides evidence that the batch complies with the impurity limits set by regulatory authorities and pharmacopeias. venkatasailifesciences.com For example, the United States Pharmacopeia (USP) specifies a resolution of not less than 2.0 between the peaks for levetiracetam related compound B and levetiracetam in its test procedures. uspnf.com

The following table shows typical acceptance criteria for this compound in a finished product release specification.

TestMethodAcceptance Criteria
Identification of Impurity B HPLC (based on Retention Time comparison with a qualified reference standard)Peak corresponds to the reference standard
Quantification of Impurity B HPLC (UV detection)Not More Than (NMT) 0.2%
Total Impurities HPLC (UV detection)NMT 0.5%

These acceptance criteria are representative and may differ based on the product and regulatory filings.

Strategies for Control and Minimization of Levetiracetam Ep Impurity B

Process Chemistry Optimization for Impurity Reduction

Optimizing the chemical process is the most direct and effective method for minimizing the formation of Impurity B and other related substances. This involves a systematic evaluation of every stage of the synthesis.

The choice of synthetic route is fundamental to controlling the impurity profile of Levetiracetam (B1674943). Various pathways have been developed, some of which are inherently less prone to the formation of unsaturated impurities like Impurity B. e3s-conferences.org

Traditional Synthesis Routes: Many early syntheses involved steps that could promote elimination reactions, leading to the formation of Impurity B. For example, routes using harsh dehydrating agents or high temperatures in the presence of acidic or basic catalysts can increase the likelihood of its formation. google.com One common route involves the condensation of (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride, followed by cyclization. scribd.comgoogle.com Side reactions during these steps can be a source of impurities.

Alternative and Greener Pathways: More recent developments focus on eco-friendly and more selective synthetic strategies. A novel approach involves the solvent-free condensation of (S)-aminobutanol and γ-butyrolactone, followed by a metal-catalyzed oxidation. tandfonline.comresearchgate.net Another sustainable method employs an enzymatic dynamic kinetic resolution combined with a ruthenium-catalyzed oxidation. rsc.orgresearchgate.net These methods often proceed under milder conditions, thereby reducing the formation of degradation products and impurities like Impurity B. By selecting a pathway that avoids harsh conditions and utilizes highly selective catalysts, the formation of this specific impurity can be significantly suppressed from the outset.

Careful control over reaction parameters is critical. Even in an optimized synthetic pathway, deviations in temperature, pressure, or reaction time can lead to an increase in impurity levels.

Temperature: The thermal stress on intermediates and the final product can be a significant factor. For instance, research has shown that the isolation of intermediates via distillation, which requires thermal treatment, can promote decomposition and increase the level of impurities. google.com During purification steps like crystallization, the temperature profile, including the heating and cooling rates, directly impacts the efficiency of impurity rejection. Cooling crystallization to temperatures between 0°C and 15°C is frequently cited as effective for purifying Levetiracetam. google.comgoogle.com

pH Control: The pH of the reaction medium can influence both the reaction rate and the formation of side products. Unexpected racemization of Levetiracetam has been observed and studied, with findings indicating that hydroxide (B78521) ions can facilitate the process by reducing the energy barriers for proton transfer. researchgate.net Similarly, pH adjustments are critical during certain synthetic steps, such as ammonolysis, to minimize impurity formation. evitachem.com A patent on the recovery of a Levetiracetam intermediate notes that adjusting the pH to a specific range (e.g., 6.0-8.0) can help precipitate unknown impurities before the final acidification and crystallization step. epo.org

Reaction Time: The duration of reaction steps and subsequent holding times must be optimized. Prolonged reaction times or extended exposure to harsh conditions can lead to the degradation of the desired product and the generation of new impurities. For example, in purification by crystallization, an adequate soaking or holding time (e.g., 2-4 hours) at a low temperature is necessary to maximize the yield of the pure product while ensuring impurities remain in the mother liquor. google.com

The choice of reagents, solvents, and catalysts has a profound impact on the selectivity of the desired reaction and the minimization of side reactions.

Activating Agents: In syntheses proceeding via the activation of a carboxylic acid intermediate, the choice and amount of the activating agent are crucial. The use of sub-stoichiometric amounts of activating agents like thionyl chloride has been shown to improve the process by reducing the formation of side products and lowering safety concerns compared to using stoichiometric or excess amounts. google.com

Catalysts: Modern synthetic approaches often employ highly selective catalysts. For example, a ligand-free ruthenium-catalyzed oxidation has been developed for a key step in a sustainable Levetiracetam synthesis. rsc.orgresearchgate.net This contrasts with less selective, older methods. The use of specific catalysts like Raney Nickel for desulfurization in certain routes also requires careful optimization to prevent side reactions.

Bases and Solvents: The selection of the appropriate base and solvent system is critical. During purification, the use of a weak base, such as sodium bicarbonate or potassium carbonate, in combination with activated carbon has been shown to be effective in removing impurities during recrystallization. google.comgoogle.com The solvent itself plays a key role, with acetone, ethyl acetate, and hexanone being commonly used for crystallization to achieve high purity. google.comgoogle.comgoogleapis.com

A robust purification strategy is the final line of defense to ensure that Levetiracetam EP Impurity B is removed to a level that complies with regulatory standards.

Crystallization: Recrystallization is the most common and industrially scalable method for purifying crude Levetiracetam. The process involves dissolving the crude material in a suitable solvent (or solvent mixture) at an elevated temperature, often with the addition of activated carbon to adsorb colored impurities, followed by filtration and controlled cooling to induce crystallization of the pure product. google.comgoogle.com The efficiency of impurity purge during crystallization is highly dependent on the chosen solvent and the precise control of temperature and time, as demonstrated in various patented processes.

ParameterCondition 1Condition 2Condition 3Purity AchievedReference
Solvent AcetoneAcetone/WaterHexanone>99.8% google.comgoogle.com
Additives Activated Carbon, Weak Base (e.g., Sodium Bicarbonate)NoneActivated Carbon, Weak Base (e.g., Sodium Bicarbonate)>99.9% google.comgoogle.com
Temperature Reflux (~57°C), then cool to 10°CReflux (~57°C), then cool to 0°C100°C, then cool to 10°C>99.9% google.comgoogle.com
Time 1 hour at reflux, 3 hours crystallization30 min at reflux, 5 hours crystallization1 hour at reflux, 3 hours crystallization>99.9% google.comgoogle.com

This table is illustrative, based on data from cited patents, demonstrating how varying crystallization parameters can be optimized to achieve high purity.

Chromatography: While crystallization is the primary method for bulk purification, chromatographic techniques are indispensable for analytical purposes to detect and quantify impurities at very low levels. High-Performance Liquid Chromatography (HPLC) is the standard method used for quality control to confirm the purity of the final API and ensure that Impurity B and other related substances are below the specified limits. google.com In some cases, preparative chromatography may be used for the purification of reference standards.

Rational Design Principles for Impurity Mitigation

Rational design in this context refers to a proactive, knowledge-based approach to process development, often aligned with Quality by Design (QbD) principles. pda.orgpremier-research.com It moves beyond simple trial-and-error optimization to a more fundamental understanding of how and why impurities are formed.

This holistic approach involves:

Mechanistic Understanding: A thorough understanding of the reaction mechanisms that lead to the formation of this compound. For an unsaturated impurity, this would involve studying potential dehydration or elimination pathways of key intermediates or the API itself. pda.org

Predictive Assessment: Using knowledge of the molecular structure and its liabilities to predict potential impurities. pda.org Knowing that the parent molecule has a specific chiral center and amide functionality allows for the prediction of potential racemization and hydrolysis byproducts.

Proactive Process Design: Designing the manufacturing process from the beginning ("starting with the end in mind") to operate in a design space where impurity formation is minimized. pda.org This includes selecting less hazardous and more selective reagents and solvents and defining process parameters based on mechanistic understanding rather than empirical observation alone. tandfonline.com For example, knowing that hydroxide ions can facilitate racemization leads to the rational implementation of strict pH controls. researchgate.net

Compliance with Regulatory Guidelines for Impurity Control (e.g., ICH Q3A/B)

Ultimately, all strategies for impurity control must ensure compliance with international regulatory standards. The International Council for Harmonisation (ICH) provides key guidelines for the control of impurities.

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the control of impurities in APIs. researchgate.netjpionline.orgich.org It establishes thresholds at which impurities must be reported, identified, and qualified. Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified. premier-research.comkobia.kr

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day total intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day total intake (whichever is lower)0.05%

Source: Based on ICH Q3A(R2) Guideline. premier-research.comjpionline.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities that arise during the formulation of the final drug product, known as degradation products. premier-research.comresearchgate.netich.org These can form from the degradation of the drug substance or from reactions with excipients.

For Levetiracetam, manufacturers must demonstrate that their control strategies are effective in keeping this compound and other impurities below the ICH qualification threshold. If an impurity exceeds this threshold, extensive toxicological studies may be required to qualify its safety, a costly and time-consuming process. kobia.kr Therefore, the process chemistry optimization and rational design principles discussed are paramount to ensure the final API meets these stringent regulatory requirements for quality and safety. jpionline.org

Establishing Reporting Thresholds and Specification Limits

The reporting thresholds and specification limits for impurities in a pharmaceutical product are established based on guidelines from regulatory bodies and pharmacopoeias, such as the European Pharmacopoeia (EP) and the International Council for Harmonisation (ICH). europa.euich.org Levetiracetam has an official monograph in the European Pharmacopoeia, which outlines the tests and specifications required to control its quality. europa.eu

The specification for a given impurity is the level that it must not exceed in the drug substance or drug product. The reporting threshold is the level above which an impurity must be reported in regulatory documentation. These limits are based on the potential toxicity of the impurity and the maximum daily dose of the drug.

For this compound, specific acceptance criteria are defined in the relevant pharmacopoeial monograph. While the exact limit from the EP monograph is proprietary to the pharmacopoeia, the principles for its establishment are publicly defined. Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to ensure they are sensitive enough to detect and quantify impurities at or below these established limits. jpionline.org

Validation of these analytical methods includes determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the impurity that can be detected, while the LOQ is the lowest concentration that can be quantitatively measured with suitable precision and accuracy. A stability-indicating RP-HPLC method developed for the estimation of Levetiracetam and its impurities determined the LOD and LOQ for several related substances, providing an example of the sensitivity required for quality control. jpionline.org

Table 1: Example Analytical Method Detection and Quantitation Limits This table presents data from a specific published study and serves as an example of analytical performance for impurity detection. These are not the official pharmacopoeial reporting thresholds.

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)
Levetiracetam0.0023%0.0070%
Impurity-A0.0049%0.0147%
Impurity-C0.0024%0.0074%
Levetiracetam RC-A0.0091%0.0277%
Source: Data derived from a stability-indicating RP-HPLC method development study. jpionline.org

Justification of Impurity Levels

The justification for the established levels of this compound and other impurities is a science- and risk-based process. ich.org The fundamental goal is to ensure that the amount of any impurity in a drug product is low enough to be considered safe for patient consumption. This process is guided by ICH principles, which provide a framework for assessing and controlling impurities. ich.org

The justification for impurity limits in Levetiracetam is confirmed through regulatory assessment. A CHMP assessment report for a Levetiracetam product noted that the proposed specifications are compliant with relevant ICH guidelines and the European Pharmacopoeia. europa.eu The report explicitly stated that the impurity limits are acceptable and pose no concern from a safety point of view. europa.eu

The justification process includes:

Characterization: The impurity's structure must be known. This compound is identified as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide. synzeal.compharmaffiliates.com

Source Analysis: Understanding how the impurity is formed is crucial. It can arise from the synthesis process or as a degradation product. veeprho.com Studies have shown that Impurity B can be formed during forced degradation under acid and base hydrolysis conditions. researchgate.net

Toxicological Assessment: The potential toxicity of the impurity is evaluated. Based on this assessment, a Permitted Daily Exposure (PDE) is established, which is the maximum amount of the impurity a patient can be exposed to daily with no appreciable risk. ich.org

Control Strategy: Based on the risk assessment, a control strategy is implemented. This can include modifying the manufacturing process to reduce the formation of the impurity, adding purification steps, or establishing specification limits for raw materials, the active substance, or the final drug product. ich.orggoogle.com

For Levetiracetam, the specifications are deemed adequate to control the quality of the active substance, ensuring that impurities like Impurity B are kept within safe, justified limits. europa.eu

Computational Chemistry Approaches to Levetiracetam Ep Impurity B Analysis

Molecular Modeling for Elucidating Formation Mechanisms

Molecular modeling techniques are instrumental in understanding the intricate details of chemical reactions at the atomic level. By simulating the interactions between molecules, these methods can shed light on the likely pathways through which Levetiracetam (B1674943) EP Impurity B is formed during the synthesis of Levetiracetam.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and evaluating potential reaction pathways. nih.govrroij.com For the formation of Levetiracetam EP Impurity B, which is an unsaturated amide, computational chemists can propose several plausible mechanisms arising from the starting materials and intermediates in the Levetiracetam synthesis. These might include dehydration reactions, oxidation of intermediates, or side reactions involving residual catalysts or reagents.

For each proposed pathway, the geometries of reactants, intermediates, transition states, and products are optimized to find the lowest energy structures. The energies of these optimized structures are then calculated to construct a reaction energy profile. This profile illustrates the energy changes that occur as the reaction progresses, allowing for the identification of the most energetically favorable pathway—the one with the lowest activation energy barriers. Quantum chemical calculations have the ability to estimate chemical reaction pathways, including transition state energies and connected equilibria, which has led researchers to embrace their use in predicting unknown reactions. researchgate.net

Table 1: Illustrative Energy Profile for a Hypothetical Formation Pathway of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Intermediate 1-5.2
Transition State 1+15.8
Intermediate 2-2.1
Transition State 2+22.5
This compound-10.3

This interactive table presents hypothetical data for illustrative purposes.

The transition state is a fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. solubilityofthings.comstudysmarter.co.uk Identifying and analyzing the transition state is crucial for understanding reaction kinetics. wikipedia.org Using computational methods, the geometry of the transition state for each step in the formation of this compound can be located and characterized.

Analysis of the transition state structure provides valuable information about the bonds that are breaking and forming during the reaction. nih.gov This insight can help chemists understand why the impurity forms and suggest modifications to the reaction conditions—such as temperature, pressure, or catalyst—to disfavor the transition state leading to the impurity, thereby minimizing its formation. Transition state theory is a fundamental concept in chemical kinetics that explains how chemical reactions occur and the energy changes involved. johnhogan.info

In Silico Prediction of Spectroscopic Signatures

Computational chemistry can be used to predict the spectroscopic properties of molecules, which is invaluable for the identification and characterization of impurities. By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass-to-charge ratios for mass spectrometry (MS), a theoretical spectroscopic profile of this compound can be generated.

These predicted spectra can be compared with experimental data to confirm the identity of an unknown impurity. Furthermore, in the absence of an isolated physical standard of the impurity, the predicted spectrum can serve as a reference. Quantum chemical calculations are employed to interpret experimental spectroscopic data, including infrared, ultraviolet-visible, and nuclear magnetic resonance spectra. rroij.com

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm)6.85 (q, 1H), 6.15 (d, 3H)6.82 (q, 1H), 6.13 (d, 3H)
¹³C NMR (δ, ppm)165.2 (C=O), 140.1 (C=C)165.5 (C=O), 139.8 (C=C)
IR (cm⁻¹)3400 (N-H), 1680 (C=O)3410 (N-H), 1675 (C=O)

This interactive table presents hypothetical data for illustrative purposes.

Computational Assessment of Purification Efficacy

The removal of impurities is a critical step in pharmaceutical manufacturing. Computational methods, particularly molecular dynamics (MD) simulations, can be used to model and assess the efficacy of purification processes like crystallization. taylorfrancis.com

By simulating the behavior of Levetiracetam and this compound molecules in a solvent system, researchers can gain insights into the crystallization process at a molecular level. These simulations can help predict how the impurity molecules interact with the growing crystal lattice of the active pharmaceutical ingredient (API). This information can be used to optimize crystallization conditions (e.g., solvent choice, cooling rate, and agitation) to maximize the exclusion of the impurity from the final product, thereby improving its purity. MD simulations offer valuable insights into the molecular-level behavior of water molecules, contaminants, and treatment materials. researchgate.net

Structure-Activity Relationship (SAR) Studies for Impurity Formation

Structure-Activity Relationship (SAR) studies are typically used in drug discovery to relate a molecule's structure to its biological activity. However, a similar approach, often termed Quantitative Structure-Property Relationship (QSPR), can be applied to understand how the chemical structures of reactants and intermediates influence the likelihood of impurity formation.

By systematically modifying the structures of the starting materials or intermediates in silico and calculating the corresponding reaction energies for the formation of this compound, a predictive model can be developed. researchgate.net This model could identify specific structural features that are prone to forming the impurity. Such insights are invaluable for the rational design of synthetic routes that are less likely to produce unwanted byproducts. While direct SAR studies on the formation of this specific impurity are not widely published, the principles of (Q)SAR are regularly applied in the toxicological assessment of pharmaceutical impurities. nih.gov

Future Research Directions and Emerging Methodologies

Development of Green Analytical Chemistry Methods for Impurity Analysis

The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize the environmental impact of its quality control processes. nrigroupindia.comijirt.org Traditional analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often consume large quantities of hazardous organic solvents, contributing to significant waste generation and environmental pollution. nrigroupindia.comalliedacademies.org GAC aims to develop alternative methods that are safer, more energy-efficient, and produce less waste, without compromising analytical performance. ijirt.orgresearchgate.net

Key strategies in the development of green analytical methods for impurity analysis include:

Reduction of Hazardous Solvents: A primary focus is replacing toxic organic solvents with greener alternatives like water, ethanol, or supercritical fluids such as carbon dioxide (CO2). ijirt.orgmdpi.com Techniques like supercritical fluid chromatography (SFC) utilize supercritical CO2 as the main mobile phase, drastically reducing the use of organic solvents. ijirt.orgmdpi.com Water-based solvent systems, including micellar liquid chromatography, are also being explored as environmentally friendly alternatives for pharmaceutical analysis. mdpi.com

Miniaturization and Automation: Miniaturizing analytical instruments and automating processes can significantly reduce the consumption of solvents and reagents, thereby minimizing waste. alliedacademies.orgresearchgate.net

Energy Efficiency: Developing methods with shorter analysis times contributes to lower energy consumption. nrigroupindia.commdpi.com

Use of Renewable Resources: The use of renewable and sustainable reagents is another core principle of GAC. nrigroupindia.com

By incorporating these approaches, the pharmaceutical industry can develop more sustainable methods for the routine analysis of impurities like Levetiracetam (B1674943) EP Impurity B, aligning with global environmental responsibility goals. nrigroupindia.com

Table 1: Comparison of Traditional vs. Green Analytical Methods for Impurity Analysis

Feature Traditional Analytical Methods Green Analytical Chemistry (GAC) Methods
Solvent Usage High consumption of organic solvents (e.g., acetonitrile (B52724), methanol). nrigroupindia.com Focus on using safer, benign solvents like water, ethanol, or supercritical CO2. ijirt.orgmdpi.com
Waste Generation Produces significant amounts of hazardous chemical waste. nrigroupindia.com Aims to minimize waste generation through solvent reduction and miniaturization. ijirt.orgresearchgate.net
Energy Consumption Can be energy-intensive due to long run times. Shorter analysis times and more efficient instrumentation lead to reduced energy use. nrigroupindia.commdpi.com
Environmental Impact Higher environmental footprint due to solvent use and waste disposal. nrigroupindia.com Reduced environmental and human health impacts. mdpi.com
Examples Conventional HPLC, GC. nrigroupindia.com Supercritical Fluid Chromatography (SFC), Micellar Liquid Chromatography, Water-based HPLC. ijirt.orgmdpi.com

Advanced Hyphenated Techniques for Comprehensive Impurity Profiling

Impurity profiling, which involves the identification, characterization, and quantification of impurities in pharmaceutical products, is critical for ensuring drug safety and efficacy. biomedres.us Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for this purpose. ajrconline.orgijfmr.com These techniques provide enhanced sensitivity, specificity, and structural information, making them indispensable for analyzing complex mixtures and identifying trace-level impurities. biomedres.usijfmr.com

For comprehensive profiling of impurities such as Levetiracetam EP Impurity B, the following advanced hyphenated techniques are particularly valuable:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective and widely used technique for impurity characterization. biomedres.us It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the detection and identification of impurities even at very low concentrations. biomedres.usijfmr.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is instrumental for the analysis of volatile and semi-volatile impurities. biomedres.us The mass spectra obtained provide detailed structural information based on fragmentation patterns, which can be compared against spectral libraries for identification. ajrconline.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): The coupling of LC with NMR spectroscopy provides detailed structural elucidation of impurities directly from the separated mixture. ijfmr.com This technique is invaluable for unambiguously identifying the structure of unknown impurities. ijfmr.com

The integration of these advanced techniques allows for a more complete understanding of the impurity profile of a drug substance, which is essential for meeting stringent regulatory standards. biomedres.ussemanticscholar.org

Table 2: Overview of Advanced Hyphenated Techniques for Impurity Profiling

Technique Principle Application in Impurity Profiling
LC-MS Combines the separation power of Liquid Chromatography with the detection capabilities of Mass Spectrometry. biomedres.us Widely used for identification and quantification of non-volatile and thermally unstable impurities. biomedres.us
GC-MS Couples Gas Chromatography for separation with Mass Spectrometry for detection and identification. biomedres.us Ideal for analyzing volatile and semi-volatile impurities, providing structural information from fragmentation patterns. ajrconline.org
LC-NMR Integrates Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy. ijfmr.com Provides detailed and unambiguous structural information for the characterization of unknown impurities. ijfmr.com
LC-FTIR Links Liquid Chromatography with Fourier-Transform Infrared Spectroscopy. ajrconline.org Useful for identifying functional groups present in impurity structures. ajrconline.org

Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Control

Key applications of AI and ML in the context of impurity analysis include:

Impurity Prediction: AI-assisted approaches can predict the formation of potential by-products and side-products in chemical reactions. chemrxiv.org By inputting information about reactants, reagents, and solvents, these models can generate a list of plausible impurities, including those present at very low levels that might otherwise be missed. chemrxiv.orgresearchgate.net This predictive capability allows chemists to proactively design synthetic routes that minimize impurity formation.

Automated Impurity Identification: AI algorithms can be trained to analyze analytical data, such as chromatograms, to automatically detect and classify impurities. amazonaws.com This enhances the accuracy and efficiency of quality control analyses, streamlining the identification process. amazonaws.comyoutube.com

Process Optimization: ML models can optimize manufacturing processes to ensure consistent product quality and minimize impurity levels. youtube.com By analyzing real-time data, these systems can adjust process parameters to mitigate variations in raw materials or reaction conditions. youtube.com

The application of AI and ML offers a powerful, data-driven approach to impurity control, enabling a more proactive and efficient strategy for ensuring the quality and safety of pharmaceuticals like Levetiracetam. mit.edu

Table 3: Applications of AI and Machine Learning in Pharmaceutical Impurity Management

Application Area Description Potential Impact
Impurity Prediction AI models predict potential impurities based on reaction inputs (reactants, solvents, etc.). chemrxiv.orgresearchgate.net Enables proactive process design to minimize impurity formation and accelerates impurity identification. chemrxiv.org
Automated Data Analysis ML algorithms analyze analytical data (e.g., HPLC chromatograms) to detect and classify impurities. amazonaws.com Increases accuracy and efficiency of quality control; reduces manual review time. amazonaws.comyoutube.com
Process Optimization AI algorithms optimize manufacturing parameters in real-time to control for variations and maintain quality. youtube.com Ensures consistent product quality, reduces batch failures, and minimizes impurity levels. youtube.com
Risk Assessment ML models can be developed to predict the likelihood of quality-related issues based on process parameter deviations. youtube.com Allows for prioritization of quality control efforts and efficient resource allocation. youtube.com

Deeper Understanding of Impurity Interaction with Formulation Components

Impurities in a drug substance can interact with excipients—the inactive ingredients in a pharmaceutical formulation—potentially leading to the degradation of the active pharmaceutical ingredient (API) and the formation of new degradants. nih.govglobalresearchonline.net Understanding these interactions is crucial for developing stable and robust drug products. nih.gov

Reactive impurities present in excipients, even at trace levels, can significantly impact the stability of the final product. nih.gov These impurities can arise from the manufacturing process of the excipient or its degradation over time. synthinkchemicals.com Common reactive impurities in excipients include reducing sugars, aldehydes, peroxides, and trace metals. nih.gov

The potential for interaction between an impurity like this compound and various formulation components necessitates thorough investigation during product development. Factors that can influence these interactions include:

Microenvironmental pH: The pH within the formulation can catalyze degradation reactions. nih.gov

Moisture Content: The presence of water can facilitate hydrolytic degradation pathways. nih.govglobalresearchonline.net

Excipient Choice: The inherent reactivity of certain excipients can lead to incompatibilities with the drug substance or its impurities. nih.gov For example, amine-containing drugs are known to react with reducing sugars like lactose. nih.gov

A deeper understanding of these potential interactions allows formulation scientists to select appropriate excipients and implement control strategies to ensure the stability, safety, and efficacy of the final drug product throughout its shelf life. nih.govsynthinkchemicals.com

Table 4: Potential Interactions Between Impurities and Formulation Components

Formulation Component (Excipient) Potential Reactive Impurities Type of Interaction/Degradation
Lactose Reducing sugars, aldehydes, organic acids. nih.gov Maillard reaction with primary/secondary amine drugs. nih.gov
Povidone (PVP) Peroxides. nih.gov Oxidative degradation of the API. nih.gov
Magnesium Stearate Alkaline impurities. Can alter microenvironmental pH, potentially catalyzing degradation. nih.gov
Microcrystalline Cellulose (MCC) Water content. Can facilitate hydrolysis of moisture-sensitive APIs. nih.gov
Polyethylene Glycol (PEG) Aldehydes, peroxides. nih.gov Can lead to the formation of adducts or oxidative degradation products. nih.gov

Q & A

Basic Questions

Q. What analytical techniques are recommended for identifying Levetiracetam EP Impurity B in pharmaceutical samples?

  • Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiral Pak AD-H column) is critical for enantiomeric separation. Mobile phases such as n-hexane/ethanol (80:20 v/v) at 1.0 mL/min flow rate and UV detection at 215 nm enhance resolution and sensitivity . Reference standards (e.g., CAS 142-08-5 for structural analogs) are essential for peak identification and method validation .

Q. What regulatory thresholds apply to this compound in APIs?

  • Guidance : While specific limits for Impurity B are not explicitly stated in the evidence, pharmacopeial standards for related impurities (e.g., 0.8% for Levetiracetam Impurity D per EP) suggest stringent control. In-house methods with lower detection limits (e.g., 0.1% for Impurity D) are often developed to ensure compliance .

Q. How can batch-to-batch variability in Impurity B levels be minimized during quality control?

  • Approach : Implement rigorous method validation, including linearity, precision, and accuracy testing. Analytical techniques like mass spectrometry (MS) and HPLC should be coupled with peptide content analysis to standardize impurity quantification across batches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Impurity B quantification across analytical platforms?

  • Resolution Strategy : Cross-validate methods using orthogonal techniques (e.g., HPLC vs. LC-MS). For example, the in-house method in achieved better separation than the EP method by optimizing column chemistry and mobile phase . Statistical tools (e.g., Bland-Altman plots) can assess inter-method variability .

Q. What methodological considerations are critical for stability-indicating assays of Impurity B?

  • Design : Conduct forced degradation studies under acidic, basic, oxidative, and thermal conditions. Monitor impurity stability using pH-specific solutions (e.g., pH 3–9) and track chromatographic peak integrity over 24 hours, as demonstrated in amlodipine impurity studies .

Q. How do enantiomeric impurities like Impurity B influence Levetiracetam’s pharmacological profile?

  • Mechanistic Insight : While direct data on Impurity B is lacking, shows that the R-enantiomer of Levetiracetam (Impurity D) lacks anticonvulsant activity. This underscores the need for chiral purity controls to avoid pharmacological inefficacy or toxicity .

Q. What advanced separation techniques differentiate Impurity B from structurally related synthesis by-products?

  • Techniques : Chiral chromatography (e.g., Chiral Pak AD-H) and tandem mass spectrometry (MS/MS) enable discrimination of stereoisomers and structurally similar impurities. Method optimization, including column temperature and gradient elution, enhances specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.